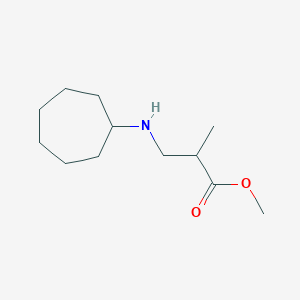

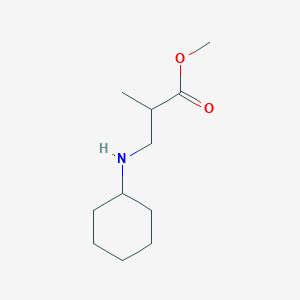

![molecular formula C10H15NO3 B6352600 Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate CAS No. 100132-38-5](/img/structure/B6352600.png)

Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have an amine group and a methyl ester group attached to a propionate backbone .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing amides and esters containing furan rings . These methods involve microwave-assisted conditions and use 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of compounds related to Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate often involves innovative methods to incorporate furan moieties into complex molecules. For instance, researchers have developed methods for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, showcasing the efficiency and versatility of furan derivatives in organic synthesis (Janczewski, Zieliński, & Kolesińska, 2021). Similarly, the study on the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the reactivity of furan-containing compounds, leading to the formation of complex molecules with potential biological activity (Mironov, Bagryanskaya, & Shults, 2016).

Biological Activity

Some studies have explored the biological activities of furan derivatives. For example, research into cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases identified compounds containing furan moieties as potent inhibitors, suggesting their utility in the development of therapeutic agents (Westaway et al., 2016). Another study on the synthesis and biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives revealed significant cytotoxicity against cancer cell lines, highlighting the potential of furan derivatives in anticancer research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Mécanisme D'action

Target of Action

The primary targets of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate are currently unknown

Mode of Action

It’s suggested that the compound might undergo a protonation of the ester carbonyl, followed by a 1,3 shift of the double bond, which affords a carbenium ion next to the furan ring .

Result of Action

Some studies suggest that related compounds may have cytotoxic effects toward lung carcinoma , but it’s unclear if this compound has similar effects.

Action Environment

The action, efficacy, and stability of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate can be influenced by various environmental factors . These can include pH, temperature, presence of other molecules, and the specific cellular environment.

Propriétés

IUPAC Name |

methyl 3-(furan-2-ylmethylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSDLDSGTVGIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)